molecular formula C13H11NO B11901573 1-(Hydroxymethyl)naphthalene-2-acetonitrile

1-(Hydroxymethyl)naphthalene-2-acetonitrile

Cat. No.: B11901573
M. Wt: 197.23 g/mol
InChI Key: DDUHFGLETGOUPK-UHFFFAOYSA-N
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Description

1-(Hydroxymethyl)naphthalene-2-acetonitrile is a chemical compound with the molecular formula C13H11NO It is known for its unique structure, which includes a naphthalene ring substituted with a hydroxymethyl group and an acetonitrile group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(Hydroxymethyl)naphthalene-2-acetonitrile typically involves the reaction of naphthalene derivatives with appropriate reagents to introduce the hydroxymethyl and acetonitrile groups. One common method involves the reaction of 2-naphthaldehyde with hydroxylamine to form the corresponding oxime, followed by reduction to yield the hydroxymethyl derivative.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Catalysts and solvents are carefully selected to ensure efficient conversion and minimize by-products .

Chemical Reactions Analysis

Types of Reactions: 1-(Hydroxymethyl)naphthalene-2-acetonitrile undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

1-(Hydroxymethyl)naphthalene-2-acetonitrile has found applications in several scientific fields:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a building block for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(Hydroxymethyl)naphthalene-2-acetonitrile depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The hydroxymethyl and acetonitrile groups can participate in hydrogen bonding and other interactions, influencing the compound’s binding affinity and specificity .

Comparison with Similar Compounds

  • 1-(Hydroxymethyl)naphthalene-2-carboxylic acid
  • 1-(Hydroxymethyl)naphthalene-2-amine
  • 1-(Hydroxymethyl)naphthalene-2-methanol

Comparison: Compared to its analogs, it offers a balance of hydrophilicity and hydrophobicity, making it versatile for various chemical transformations and biological interactions .

Properties

Molecular Formula

C13H11NO

Molecular Weight

197.23 g/mol

IUPAC Name

2-[1-(hydroxymethyl)naphthalen-2-yl]acetonitrile

InChI

InChI=1S/C13H11NO/c14-8-7-11-6-5-10-3-1-2-4-12(10)13(11)9-15/h1-6,15H,7,9H2

InChI Key

DDUHFGLETGOUPK-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C=CC(=C2CO)CC#N

Origin of Product

United States

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